(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone
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Overview
Description
The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone is a complex organic molecule that features a pyrazole ring, a piperidine ring, and a propynyl ether group
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with various targets, leading to a wide range of biological activities .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of phenylhydrazine with an appropriate 1,3-diketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of a suitable amine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
Oxidation: Formation of carbonyl compounds such as ketones and aldehydes.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- (1-phenyl-3-methyl-1H-pyrazol-5-yl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone
- (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone
Uniqueness
The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a pyrazole ring, a piperidine ring, and a propynyl ether group is not commonly found in other compounds, making it a valuable subject for research .
Properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-[4-(prop-2-ynoxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-13-25-15-16-9-11-23(12-10-16)20(24)19-14-18(21-22(19)2)17-7-5-4-6-8-17/h1,4-8,14,16H,9-13,15H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYRAQSNCONDIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)COCC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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